1-(5-Thiazolyl)piperazine
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Overview
Description
1-(5-Thiazolyl)piperazine is a heterocyclic compound that features both a thiazole ring and a piperazine ring Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Thiazolyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield the desired piperazine derivative . Another method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that avoid the use of highly toxic or expensive reagents. The reaction steps are designed to be short, safe, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Thiazolyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
1-(5-Thiazolyl)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(5-Thiazolyl)piperazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness: 1-(5-Thiazolyl)piperazine is unique due to its combination of a thiazole ring and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
5-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C7H11N3S/c1-3-10(4-2-8-1)7-5-9-6-11-7/h5-6,8H,1-4H2 |
InChI Key |
VEXTWFPILXXIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=CS2 |
Origin of Product |
United States |
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